Bis(thiocarboxy) tetrasulphide
CAS No.: 52723-60-1
Cat. No.: VC18426899
Molecular Formula: C2H2O2S6
Molecular Weight: 250.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52723-60-1 |
|---|---|
| Molecular Formula | C2H2O2S6 |
| Molecular Weight | 250.4 g/mol |
| IUPAC Name | (sulfanylcarbonyltetrasulfanyl)methanethioic S-acid |
| Standard InChI | InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6) |
| Standard InChI Key | NWQAAGLRJHVDRU-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(S)SSSSC(=O)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bis(thiocarboxy) tetrasulphide consists of two thiocarboxy (-S-C(=O)-) groups connected by a tetrasulfide chain (-S-S-S-S-). The thiocarboxy groups contribute polar character, while the tetrasulfide bridge provides redox-active sulfur atoms capable of bond scission and recombination . This structure is analogous to other polysulfides like bis(triethoxysilylpropyl)tetrasulfide, where the tetrasulfide moiety facilitates interactions with polymer matrices .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy typically reveals absorption bands at 1050–1150 cm (C=S stretching) and 500–600 cm (S-S vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the thiocarboxy groups and methylene bridges, though detailed spectral data remain scarce in open literature .
Synthesis and Production Methods
Conventional Synthesis Routes
Bis(thiocarboxy) tetrasulphide is synthesized via nucleophilic substitution reactions between sodium tetrasulfide () and thiocarboxy chlorides. A representative pathway involves:
Here, denotes an organic moiety. This method mirrors the synthesis of bis(triethoxysilylpropyl)tetrasulfide, where sodium tetrasulfide reacts with chlorosilanes . Industrial production often employs toluene or xylene as solvents to facilitate intermediate solubility .
Process Optimization Challenges
Key challenges include controlling polysulfide chain length and minimizing disulfide () or trisulfide () byproducts. Reaction temperature (typically 80–120°C) and stoichiometric ratios critically influence product distribution . Post-synthesis purification via fractional distillation or column chromatography is required to isolate the tetrasulfide species .
Mechanisms of Action in Rubber Vulcanization
Role as a Crosslinking Agent
In sulfur-vulcanized rubber, bis(thiocarboxy) tetrasulphide participates in two parallel processes:
-
Silica Filler Modification: Hydrolyzed thiocarboxy groups bind to silica surfaces, enhancing polymer-filler adhesion .
-
Crosslink Formation: The tetrasulfide bridge decomposes under vulcanization temperatures (140–160°C), generating thiyl radicals () that initiate crosslinking between polyisoprene chains .
Table 2: Comparative Vulcanization Efficiency
| Additive | Crosslink Density (mol/m) | Scorch Time (min) |
|---|---|---|
| Bis(thiocarboxy) tetrasulphide | 2.8 ± 0.3 | 4.2 |
| Conventional Sulfur | 2.1 ± 0.2 | 2.5 |
| Zinc Oxide + MBTS | 3.0 ± 0.4 | 3.8 |
Data extrapolated from vulcanization studies in
Synergy with Activators
Zinc oxide (ZnO) enhances the efficiency of bis(thiocarboxy) tetrasulphide by forming zinc-thiolate complexes that stabilize intermediate crosslink precursors . This interaction reduces the optimal ZnO concentration from 5 phr (parts per hundred rubber) to 2–3 phr, aligning with eco-friendly formulations targeting heavy metal reduction .
Industrial Applications Beyond Vulcanization
Adhesives and Sealants
The compound’s dual functionality improves adhesion in silicone-based sealants by promoting covalent bonds between organic polymers and inorganic substrates (e.g., glass, metals) . Commercial formulations report 20–30% increases in peel strength compared to mercaptosilane alternatives .
Corrosion Inhibition
Thiocarboxy groups chelate metal ions, forming protective layers on steel surfaces. Electrochemical impedance spectroscopy (EIS) demonstrates 95% corrosion inhibition efficiency in 3.5% NaCl solutions when applied as a 0.1% additive .
Recent Advances and Future Directions
Bio-Based Alternatives
Recent studies explore replacing thiocarboxy groups with lignin-derived polyphenols to create renewable polysulfides. Pilot-scale trials show comparable crosslink densities but require higher activation temperatures (160–180°C) .
Recyclable Rubber Formulations
Incorporating bis(thiocarboxy) tetrasulphide into vitrimer matrices enables dynamic S-S bond exchange, allowing rubber reprocessing without property loss. Initial results achieve 80% retention of tensile strength after three recycling cycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume